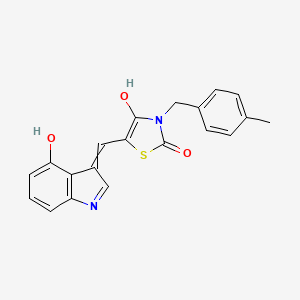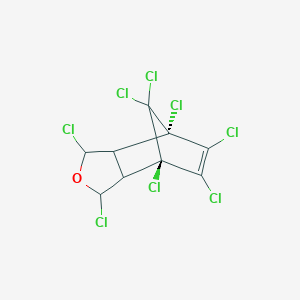![molecular formula C16H23N5Na2O15P2 B13863981 disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, an amino group, and a purine base
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety and the phosphate groups. Reaction conditions often require precise temperature control, pH adjustments, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs. The use of high-throughput screening and advanced analytical techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
Disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and as an additive in biochemical assays.
Mécanisme D'action
The mechanism of action of disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as DNA replication, protein synthesis, and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine triphosphate (ATP): Shares structural similarities but has different functional groups and biological roles.
Nicotinamide adenine dinucleotide (NAD): Similar in structure but involved in different biochemical pathways.
Cyclic adenosine monophosphate (cAMP): Another related compound with distinct functions in cellular signaling.
Uniqueness
Disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its ability to undergo diverse chemical reactions and its role in modulating biochemical pathways make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H23N5Na2O15P2 |
|---|---|
Poids moléculaire |
633.3 g/mol |
Nom IUPAC |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C16H25N5O15P2.2Na/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27;;/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27);;/q;2*+1/p-2/t4-,5-,7+,8-,9?,10-,11+,14-,15+;;/m1../s1 |
Clé InChI |
BUWGXAMQXMUESR-XXXPXKTMSA-L |
SMILES isomérique |
C[C@@H]1[C@@H](C([C@@H]([C@@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+] |
SMILES canonique |
CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide](/img/structure/B13863909.png)
![tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13863913.png)
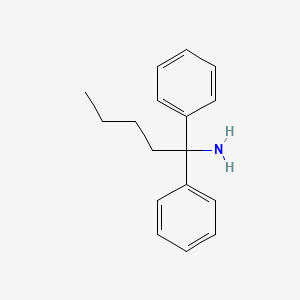
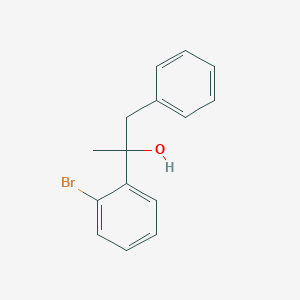
![S-[2-[3-[[(2S)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] prop-2-enethioate](/img/structure/B13863926.png)
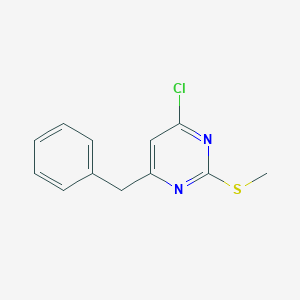
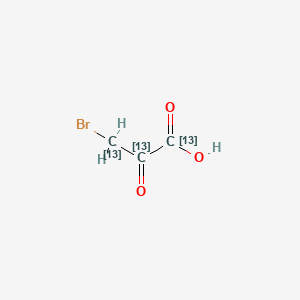
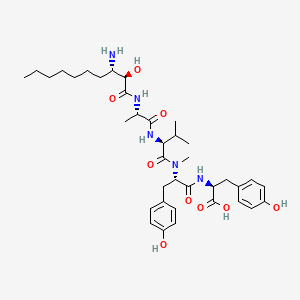
![4-(cyclobutylamino)-2-[4-(methylcarbamoyl)anilino]pyrimidine-5-carboxamide](/img/structure/B13863940.png)
